4-(Pyridin-3-yloxy)phenol CAS number and identifiers
4-(Pyridin-3-yloxy)phenol CAS number and identifiers
An In-Depth Technical Guide to 4-(Pyridin-3-yloxy)phenol: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-(Pyridin-3-yloxy)phenol, a heterocyclic diaryl ether of significant interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into its synthesis, chemical characteristics, and potential as a strategic building block in drug discovery.
Core Chemical Identity and Identifiers
4-(Pyridin-3-yloxy)phenol is a bifunctional organic molecule featuring a phenol ring linked to a pyridine ring through an ether bond at the 3-position. While this specific isomer is not widely cataloged and does not have a readily available CAS number in common public databases, its identity is unambiguously defined by its structure. For data tracking and substance registration, the PubChem Compound ID (CID) serves as a primary identifier.
The distinction from its isomers, such as 4-(pyridin-4-yloxy)phenol or the C-C linked 4-(pyridin-3-yl)phenol, is critical for both synthesis and application, as the position of the nitrogen atom and the nature of the linkage (C-O-C vs. C-C) profoundly influence the molecule's electronic properties, hydrogen bonding capability, and three-dimensional conformation.
| Identifier | Value | Source |
| IUPAC Name | 4-(pyridin-3-yloxy)phenol | --- |
| PubChem CID | 12940630 | |
| Molecular Formula | C₁₁H₉NO₂ | |
| Molecular Weight | 187.19 g/mol | |
| Canonical SMILES | C1=CC(=CN=C1)OC2=CC=C(C=C2)O | |
| InChI Key | AWPCZCUJZRRDNK-UHFFFAOYSA-N | |
| Monoisotopic Mass | 187.063329 g/mol |
Physicochemical Properties
Experimental physicochemical data for 4-(Pyridin-3-yloxy)phenol are not extensively reported in the literature. However, computational predictions provide valuable estimates for guiding experimental design, such as solvent selection and purification strategies.
| Property | Predicted Value | Comments and Rationale |
| XLogP3 | 2.2 | Indicates moderate lipophilicity, suggesting good solubility in a range of organic solvents like ethyl acetate, dichloromethane, and alcohols, with limited water solubility. |
| Topological Polar Surface Area (TPSA) | 42.3 Ų | The TPSA, contributed by the phenol -OH and the pyridine nitrogen, suggests the potential for good cell permeability, a key parameter in drug design. |
| Hydrogen Bond Donors | 1 | The single phenolic hydroxyl group. |
| Hydrogen Bond Acceptors | 3 | The phenolic oxygen, ether oxygen, and pyridine nitrogen. This capacity for hydrogen bonding influences solubility and interactions with biological targets. |
| pKa (Phenolic -OH) | ~9.5 (Estimated) | Expected to be slightly less acidic than phenol (pKa ~10) due to the electron-withdrawing nature of the pyridyloxy substituent. |
Synthesis and Mechanistic Insights
The formation of the diaryl ether bond is the central challenge in synthesizing 4-(Pyridin-3-yloxy)phenol. The two most relevant and field-proven methodologies are the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction.
Primary Synthetic Route: The Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed reaction that forms a C-O bond between an aryl halide and a phenol.[1] For this target molecule, the most logical disconnection involves 3-halopyridine and a p-hydroxyphenol derivative.
Causality Behind Experimental Design:
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Choice of Reactants: A common strategy involves reacting 3-bromopyridine with 4-methoxyphenol. Using the methoxy-protected phenol (hydroquinone monomethyl ether) is crucial to prevent the diaryl ether from forming on both hydroxyl groups of hydroquinone, which would be a significant side reaction. The methoxy group can be efficiently cleaved in a subsequent step to yield the final product.
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Catalyst System: A copper(I) salt, such as copper(I) iodide (CuI), is the standard catalyst. The reaction requires a base to deprotonate the phenol, forming the nucleophilic phenoxide. A strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used.
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Solvent and Temperature: Ullmann-type reactions traditionally demand high temperatures (120-200 °C) to proceed at a reasonable rate.[1] Therefore, a high-boiling polar aprotic solvent like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or pyridine is selected to ensure all components remain in solution at the required temperature.
Caption: Synthetic workflow for 4-(Pyridin-3-yloxy)phenol.
Detailed Experimental Protocol (Ullmann Condensation)
Step 1: Synthesis of 4-(Pyridin-3-yloxy)anisole
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Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methoxyphenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
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Solvent Addition: Add anhydrous pyridine as the solvent. The volume should be sufficient to create a stirrable slurry.
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Reactant Addition: Add 3-bromopyridine (1.1 eq.) to the mixture.
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Reaction Conditions: Heat the reaction mixture to reflux (or to ~150 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
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Work-up: Cool the mixture to room temperature and filter it through a pad of Celite® to remove inorganic salts and the copper catalyst. Rinse the pad with ethyl acetate.
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Extraction: Transfer the filtrate to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by column chromatography on silica gel to yield the intermediate product, 4-(pyridin-3-yloxy)anisole.
Step 2: Demethylation to 4-(Pyridin-3-yloxy)phenol
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Vessel Preparation: Dissolve the purified 4-(pyridin-3-yloxy)anisole (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
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Reagent Addition: Slowly add boron tribromide (BBr₃, 1.5 eq., typically as a 1M solution in DCM) dropwise.
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Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Quenching: Carefully quench the reaction by slowly adding methanol, followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
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Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product. Further purification by chromatography or recrystallization may be necessary.
Mechanistic Rationale of the Ullmann Reaction
The precise mechanism of the Ullmann reaction is complex, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle.
Caption: Role of 4-(Pyridin-3-yloxy)phenol as a strategic scaffold.
Safety and Handling
No specific toxicological data for 4-(Pyridin-3-yloxy)phenol is available. As a standard practice for a novel research chemical of this class, it should be handled with appropriate care.
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General Hazards: Assumed to be harmful if swallowed, and to cause skin and serious eye irritation.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
This guide provides a foundational understanding of 4-(Pyridin-3-yloxy)phenol, grounded in established chemical principles and data from analogous structures. It is intended to empower researchers to confidently synthesize, characterize, and strategically employ this valuable chemical building block in their research and development endeavors.
References
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PubChem. 4-(pyridin-3-yloxy)phenol. National Center for Biotechnology Information. [Link]
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Lee, J., et al. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2657. [Link]
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PubChem. Phenol, 4-(3-pyridinyl)-. National Center for Biotechnology Information. [Link]
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Sperry, J. (2010). The Ullmann reaction. Organic Chemistry Portal. [Link]
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ResearchGate. 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. [Link]
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Wikipedia. Ullmann condensation. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2004). The mechanism of the modified Ullmann reaction. Dalton Transactions, (15), 2337-2349. [Link]
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Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
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Wang, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863923. [Link]
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Linstrom, P.J., & Mallard, W.G. (Eds.). (2023). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
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Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(4), 205-218. [Link]
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Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. [Link]
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Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
